molecular formula C9H8BrN5O2S B12803117 5-((5-Bromo-2-(methylthio)-4-pyrimidinyl)amino)-2,4-pyrimidinediol CAS No. 6951-53-7

5-((5-Bromo-2-(methylthio)-4-pyrimidinyl)amino)-2,4-pyrimidinediol

Katalognummer: B12803117
CAS-Nummer: 6951-53-7
Molekulargewicht: 330.16 g/mol
InChI-Schlüssel: SBBLSAFQBRSISH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((5-Bromo-2-(methylthio)-4-pyrimidinyl)amino)-2,4-pyrimidinediol is a complex organic compound that belongs to the class of pyrimidine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-Bromo-2-(methylthio)-4-pyrimidinyl)amino)-2,4-pyrimidinediol typically involves multi-step organic reactions. One common method includes the bromination of 2-(methylthio)-4-pyrimidinol, followed by the introduction of an amino group at the 5-position of the pyrimidine ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

5-((5-Bromo-2-(methylthio)-4-pyrimidinyl)amino)-2,4-pyrimidinediol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine group to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

5-((5-Bromo-2-(methylthio)-4-pyrimidinyl)amino)-2,4-pyrimidinediol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 5-((5-Bromo-2-(methylthio)-4-pyrimidinyl)amino)-2,4-pyrimidinediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
  • 2-Amino-5-bromopyridine
  • 5-Bromo-2-methylpyrimidine

Uniqueness

5-((5-Bromo-2-(methylthio)-4-pyrimidinyl)amino)-2,4-pyrimidinediol is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, and suitability for various research and industrial purposes.

Eigenschaften

CAS-Nummer

6951-53-7

Molekularformel

C9H8BrN5O2S

Molekulargewicht

330.16 g/mol

IUPAC-Name

5-[(5-bromo-2-methylsulfanylpyrimidin-4-yl)amino]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H8BrN5O2S/c1-18-9-12-2-4(10)6(14-9)13-5-3-11-8(17)15-7(5)16/h2-3H,1H3,(H,12,13,14)(H2,11,15,16,17)

InChI-Schlüssel

SBBLSAFQBRSISH-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC=C(C(=N1)NC2=CNC(=O)NC2=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.